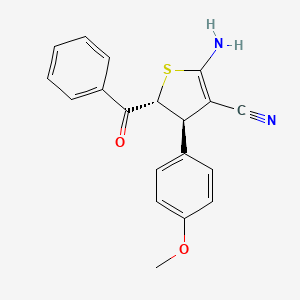![molecular formula C20H20Br2N4O2 B11558408 N'1,N'4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide](/img/structure/B11558408.png)
N'1,N'4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’1,N’4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide is an organic compound characterized by the presence of two hydrazone groups and bromophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’1,N’4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide typically involves the condensation reaction between butanedihydrazide and 3-bromobenzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the hydrazone bonds. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’1,N’4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone groups to hydrazine derivatives.
Substitution: The bromophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted bromophenyl derivatives.
Scientific Research Applications
N’1,N’4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’1,N’4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromophenyl groups can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N’1,N’4-Bis[(1Z)-1-(4-bromophenyl)ethylidene]butanedihydrazide
- N’1,N’4-Bis[(1Z)-1-(2-bromophenyl)ethylidene]butanedihydrazide
- N’1,N’4-Bis[(1Z)-1-(3-chlorophenyl)ethylidene]butanedihydrazide
Uniqueness
N’1,N’4-Bis[(1Z)-1-(3-bromophenyl)ethylidene]butanedihydrazide is unique due to the specific positioning of the bromophenyl groups, which can influence its chemical reactivity and biological activity. The presence of bromine atoms can also enhance the compound’s electron-withdrawing properties, making it distinct from its chlorinated or unsubstituted analogs.
Properties
Molecular Formula |
C20H20Br2N4O2 |
|---|---|
Molecular Weight |
508.2 g/mol |
IUPAC Name |
N,N'-bis[(Z)-1-(3-bromophenyl)ethylideneamino]butanediamide |
InChI |
InChI=1S/C20H20Br2N4O2/c1-13(15-5-3-7-17(21)11-15)23-25-19(27)9-10-20(28)26-24-14(2)16-6-4-8-18(22)12-16/h3-8,11-12H,9-10H2,1-2H3,(H,25,27)(H,26,28)/b23-13-,24-14- |
InChI Key |
KKGJPIXFKCVPCP-GACBQCINSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CCC(=O)N/N=C(\C1=CC(=CC=C1)Br)/C)/C2=CC(=CC=C2)Br |
Canonical SMILES |
CC(=NNC(=O)CCC(=O)NN=C(C)C1=CC(=CC=C1)Br)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(E)-{[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]imino}methyl]-6-bromo-4-chloro-3,5-dimethylphenol](/img/structure/B11558325.png)
![N'-[(E)-(2-Chlorophenyl)methylidene]-2-[(2-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B11558329.png)
![(3E)-N-(4-bromophenyl)-3-{2-[(2,4-dimethoxyphenyl)carbonyl]hydrazinylidene}butanamide](/img/structure/B11558330.png)
![ethyl 6-bromo-2-[(cyclohexylamino)methyl]-5-methoxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11558334.png)
![2-(biphenyl-4-yloxy)-N'-[(E)-(4-chlorophenyl)methylidene]propanehydrazide](/img/structure/B11558344.png)
![N'-[(E)-[2-(2-Ethylpiperidin-1-YL)-5-nitrophenyl]methylidene]-2-(4-methylphenoxy)acetohydrazide](/img/structure/B11558364.png)

![3-(3-bromophenoxy)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}propanehydrazide](/img/structure/B11558366.png)
![3-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B11558367.png)
![(3Z)-1-[(4-benzylpiperidin-1-yl)methyl]-3-[(4-ethylphenyl)imino]-1,3-dihydro-2H-indol-2-one](/img/structure/B11558374.png)
![N-[2-(ethenyloxy)ethyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11558389.png)
![1,3-dioxo-N-{3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}-2-[4-({3-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11558394.png)

![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-methoxy-5-methylphenyl)butanamide](/img/structure/B11558400.png)
